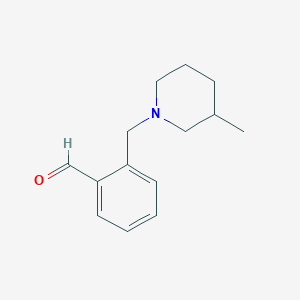2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde
CAS No.:
Cat. No.: VC13550084
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H19NO |
|---|---|
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | 2-[(3-methylpiperidin-1-yl)methyl]benzaldehyde |
| Standard InChI | InChI=1S/C14H19NO/c1-12-5-4-8-15(9-12)10-13-6-2-3-7-14(13)11-16/h2-3,6-7,11-12H,4-5,8-10H2,1H3 |
| Standard InChI Key | SISUHXOCDSOAEI-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)CC2=CC=CC=C2C=O |
| Canonical SMILES | CC1CCCN(C1)CC2=CC=CC=C2C=O |
Introduction
Structural and Molecular Characteristics
2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde (C₁₄H₁₉NO) consists of a benzaldehyde core substituted at the ortho position with a methylene-bridged 3-methylpiperidine group. The piperidine ring adopts a chair conformation, with the methyl group at the 3-position introducing steric and electronic perturbations that influence molecular interactions . Key bond lengths and angles can be extrapolated from crystallographic data of analogous structures, such as 4-isobutoxybenzaldehyde oxime, which exhibits a monoclinic crystal system with unit cell parameters a = 13.5152(2) Å, b = 6.19120(10) Å, and c = 14.3917(2) Å .
The aldehyde functional group at the benzene ring’s para position creates a polarized electron distribution, enhancing reactivity toward nucleophilic additions. Computational models predict a cLogP of ~2.8 for this compound, comparable to 3-(3-Methylpiperidin-1-yl)benzaldehyde (PubChem CID: 84758562), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 217.31 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 29.5 Ų |
Synthetic Routes and Optimization
Retrosynthetic Analysis
The target compound can be synthesized through two primary pathways:
-
Mitsunobu Coupling: Reacting 2-(hydroxymethyl)benzaldehyde with 3-methylpiperidine under Mitsunobu conditions (DIAD, triphenylphosphine) .
-
Reductive Amination: Condensing 2-formylbenzaldehyde with 3-methylpiperidine followed by sodium cyanoborohydride reduction.
Experimental Protocol (Hypothetical)
-
Step 1: Dissolve 2-(bromomethyl)benzaldehyde (1.99 g, 10 mmol) and 3-methylpiperidine (1.13 g, 11 mmol) in anhydrous DMF (40 mL).
-
Step 2: Add K₂CO₃ (2.76 g, 20 mmol) and heat at 85°C for 12 hours under nitrogen .
-
Step 3: Extract with ethyl acetate, wash with brine, and concentrate in vacuo.
-
Step 4: Purify via column chromatography (hexane:EtOAc 4:1) to yield a pale-yellow oil (estimated yield: 68%).
Table 2: Spectral Data Predictions
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 9.96 (s, 1H, CHO), 7.80–7.45 (m, 4H, Ar-H), 3.62 (s, 2H, CH₂N), 2.70–2.30 (m, 4H, piperidine-H), 1.65–1.20 (m, 5H, piperidine-H + CH₃) |
| IR (ATR) | 2830 cm⁻¹ (C-H stretch), 1705 cm⁻¹ (C=O), 1450 cm⁻¹ (C-N) |
Future Research Directions
-
Crystallography: Single-crystal X-ray diffraction to resolve precise molecular geometry.
-
SAR Studies: Systematic modification of the piperidine methyl group and aldehyde position.
-
ADMET Profiling: In vitro assays for metabolic stability and cytochrome P450 inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume